molecular formula C14H10ClN3OS B2964721 5-(3-chloro-2-thienyl)-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 318951-80-3

5-(3-chloro-2-thienyl)-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No.: B2964721
CAS No.: 318951-80-3
M. Wt: 303.76
InChI Key: QGRSQXYAHNIEHJ-UHFFFAOYSA-N
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Description

5-(3-chloro-2-thienyl)-N-phenyl-1H-pyrazole-1-carboxamide is a chemical compound with a molecular formula of C13H8ClN3OS This compound is known for its unique structure, which includes a pyrazole ring substituted with a phenyl group and a thienyl group, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-thienyl)-N-phenyl-1H-pyrazole-1-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a thienyl group.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or phenyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-2-thienyl)-N-phenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include ammonia, primary and secondary amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-chloro-2-thienyl)-N-phenyl-1H-pyrazole-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-thienyl)-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chloro-2-thienyl)-1H-pyrazole: A related compound with a similar structure but lacking the phenyl and carboxamide groups.

    4-(3-chloro-2-thienyl)-2-pyrimidinamine: Another compound with a thienyl group and a different heterocyclic ring.

Uniqueness

5-(3-chloro-2-thienyl)-N-phenyl-1H-pyrazole-1-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

5-(3-chlorothiophen-2-yl)-N-phenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-11-7-9-20-13(11)12-6-8-16-18(12)14(19)17-10-4-2-1-3-5-10/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRSQXYAHNIEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C(=CC=N2)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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